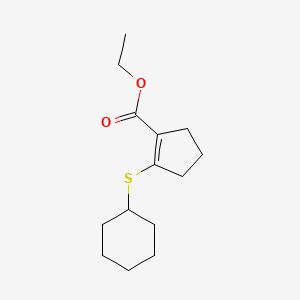
1-Cyclopentene-1-carboxylic acid, 2-(cyclohexylthio)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentene-1-carboxylic acid, 2-(cyclohexylthio)-, ethyl ester is an organic compound with a unique structure that combines a cyclopentene ring with a carboxylic acid ester and a cyclohexylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentene-1-carboxylic acid, 2-(cyclohexylthio)-, ethyl ester typically involves the esterification of 1-Cyclopentene-1-carboxylic acid with ethanol in the presence of an acid catalyst. The cyclohexylthio group can be introduced through a nucleophilic substitution reaction using cyclohexylthiol and a suitable leaving group on the cyclopentene ring.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentene-1-carboxylic acid, 2-(cyclohexylthio)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The cyclohexylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentene derivatives.
Scientific Research Applications
1-Cyclopentene-1-carboxylic acid, 2-(cyclohexylthio)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopentene-1-carboxylic acid, 2-(cyclohexylthio)-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The cyclohexylthio group can modulate the compound’s binding affinity and specificity, influencing its biological activity. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopentene-1-carboxylic acid, methyl ester
- 2-Cyclopentene-1-carboxylic acid, 1-methyl-
- 1-Cyclopentene-1-carboxylic acid, 2-(nitromethyl)-, ethyl ester
Uniqueness
1-Cyclopentene-1-carboxylic acid, 2-(cyclohexylthio)-, ethyl ester is unique due to the presence of the cyclohexylthio group, which imparts distinct chemical and biological properties
Properties
CAS No. |
676653-06-8 |
|---|---|
Molecular Formula |
C14H22O2S |
Molecular Weight |
254.39 g/mol |
IUPAC Name |
ethyl 2-cyclohexylsulfanylcyclopentene-1-carboxylate |
InChI |
InChI=1S/C14H22O2S/c1-2-16-14(15)12-9-6-10-13(12)17-11-7-4-3-5-8-11/h11H,2-10H2,1H3 |
InChI Key |
VKERYRYAOPIXIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(CCC1)SC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-3-[(diethylamino)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B12525653.png)
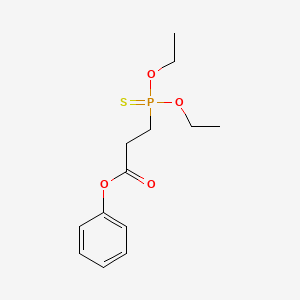
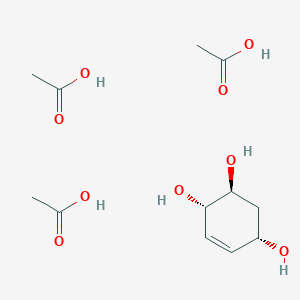


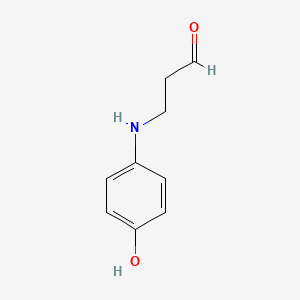
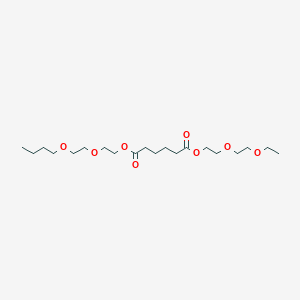
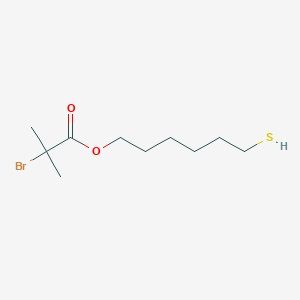
![(5R)-2-[(4-Chlorophenyl)methylidene]-5-methylcyclohexan-1-one](/img/structure/B12525713.png)
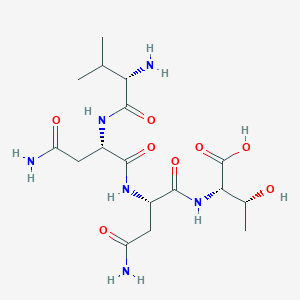
![Benzene, [(1-azido-2-propynyl)sulfonyl]-](/img/structure/B12525724.png)
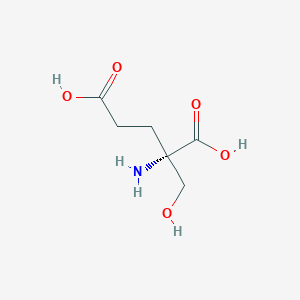
![2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B12525759.png)
![(1R,2S,3R,4S)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B12525760.png)
